molecular formula C15H12Cl2N4O4S B12176902 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide

Cat. No.: B12176902
M. Wt: 415.3 g/mol
InChI Key: MRVKZICJMRHUQQ-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide is a complex organic compound with a molecular formula of C15H12Cl2N4O3S. This compound is notable for its unique structure, which includes a benzoxadiazole ring, a sulfonyl group, and a dichlorobenzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Aminoethyl Chain: This step involves the reaction of the benzoxadiazole derivative with an aminoethyl compound under controlled conditions.

    Formation of the Dichlorobenzamide Moiety: The final step involves the reaction of the intermediate compound with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Use of Catalysts: Employing catalysts to accelerate the reactions and improve efficiency.

    Purification: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzamide moiety, in particular, differentiates it from other similar compounds, providing unique reactivity and applications.

Properties

Molecular Formula

C15H12Cl2N4O4S

Molecular Weight

415.3 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C15H12Cl2N4O4S/c16-10-5-4-9(8-11(10)17)15(22)18-6-7-19-26(23,24)13-3-1-2-12-14(13)21-25-20-12/h1-5,8,19H,6-7H2,(H,18,22)

InChI Key

MRVKZICJMRHUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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